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molecular formula C9H12N2O B8491728 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No. B8491728
M. Wt: 164.20 g/mol
InChI Key: YZOKZEMLMLOGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468766

Procedure details

Prepared analogously to Example 1 starting from ethylhydrazine and 2-(dimethylaminomethylene)-cyclohexane-1,3-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][NH2:4])[CH3:2].CN([CH:8]=[C:9]1[C:14](=[O:15])[CH2:13][CH2:12][CH2:11][C:10]1=O)C>>[CH2:1]([N:3]1[C:10]2[CH2:11][CH2:12][CH2:13][C:14](=[O:15])[C:9]=2[CH:8]=[N:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1N=CC=2C(CCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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